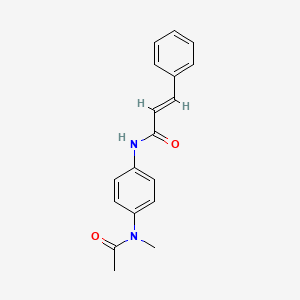

4'-(N-METHYLACETAMIDO)CINNAMANILIDE

Description

4'-(N-Methylacetamido)cinnamanilide is a cinnamanilide derivative characterized by a cinnamoyl backbone (a phenylpropanoid structure) functionalized with an N-methylacetamido group at the 4'-position of the anilide moiety. Cinnamanilides are typically synthesized via amidation reactions between cinnamic acid derivatives (e.g., cinnamoyl chloride) and substituted anilines, often employing metal catalysts or microwave-assisted methods to enhance reaction efficiency .

Properties

IUPAC Name |

(E)-N-[4-[acetyl(methyl)amino]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-14(21)20(2)17-11-9-16(10-12-17)19-18(22)13-8-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,22)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAWSFJLSMOBIJ-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(N-METHYLACETAMIDO)CINNAMANILIDE typically involves the reaction of cinnamic acid derivatives with aniline derivatives under specific conditions. One common method involves the acylation of aniline with cinnamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for 4’-(N-METHYLACETAMIDO)CINNAMANILIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-(N-METHYLACETAMIDO)CINNAMANILIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

4’-(N-METHYLACETAMIDO)CINNAMANILIDE has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-(N-METHYLACETAMIDO)CINNAMANILIDE involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by disrupting the cell membrane integrity of microorganisms or inhibiting key enzymes involved in their metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinnamanilide Derivatives

Cinnamanilides share a common core structure but vary in substituents. For example:

- N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide monohydrate (): This hydrazide derivative features a pyridine ring and a dimethylamino group. It exhibits a melting point of 194.7–196.6°C and distinct IR peaks for N–H (3407 cm⁻¹) and C=O (1664 cm⁻¹) . In contrast, 4'-(N-Methylacetamido)cinnamanilide likely has a lower melting point due to reduced crystallinity from the flexible N-methylacetamido group.

- Methyl 4-(2-(N-methylacetamido)ethyl)benzoate (): Synthesized in 75% yield via column chromatography, this compound highlights the synthetic feasibility of N-methylacetamido derivatives under mild conditions .

Key Differences :

N-Methylacetamido Derivatives

Compounds with N-methylacetamido groups exhibit diverse applications, from pharmaceuticals to dyes:

- 1-Bromo-4-(N-methylacetamido)anthraquinone (): Used as a precursor for Solvent Red 52. Its brominated anthraquinone core enhances photostability, while the N-methylacetamido group improves solubility in organic solvents .

Functional Comparisons :

- Solubility: The N-methylacetamido group generally enhances solubility in polar solvents compared to unsubstituted analogs (e.g., anthraquinones ).

- Biological Activity : N-Methylacetamido derivatives often exhibit improved metabolic stability due to reduced susceptibility to enzymatic hydrolysis .

Acetamide-Containing Aromatic Compounds

- 4'-Aminoacetanilide (): A simple acetamide derivative with applications in dye synthesis (e.g., C.I. Oxidation Base 19). Its amino group allows for further functionalization, unlike the methylated acetamido group in this compound .

- N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile (): Features nitro and dimethylamino groups, enabling charge-transfer interactions. Theoretical studies on such compounds highlight their nonlinear optical properties, which may differ in this compound due to its planar cinnamoyl structure .

Structural and Electronic Contrasts :

| Feature | This compound | 4'-Aminoacetanilide |

|---|---|---|

| Substituent | N-Methylacetamido | Aminoacetamide |

| Electronic Effects | Electron-withdrawing (amide) | Electron-donating (amine) |

| Applications | Potential pharmaceuticals | Dyes, oxidation bases |

Biological Activity

4'-(N-Methylacetamido)cinnamanilide is a synthetic compound derived from cinnamic acid, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H17N3O2

- Molecular Weight : 285.32 g/mol

The compound features a cinnamic acid backbone with an N-methylacetamido group, which is believed to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Properties : Similar to other cinnamic acid derivatives, it may display antimicrobial activity against various pathogens by disrupting their cellular functions.

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that cinnamic acid derivatives exhibit significant antimicrobial properties. For example:

- A study found that derivatives similar to this compound showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

Cinnamic acid derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited:

- IC50 Values :

- MCF-7: 1.79 µM

- HeLa: 1.35 µM

These values suggest that the compound has a potent effect on inhibiting cancer cell viability .

Study on Antimicrobial Efficacy

A study conducted by Deng et al. explored the antimicrobial effects of various cinnamic acid derivatives, including compounds structurally related to this compound. The findings indicated:

- An IC50 of 64 µM against Mycobacterium marinum, showcasing promising potential for treating skin infections .

Study on Anticancer Effects

Korosec et al. synthesized several cinnamic acid derivatives and tested their effects on colon cancer cell lines (HCT116, Caco-2, HT-29). They reported that certain derivatives significantly reduced cell viability at concentrations as low as 400 nM, indicating strong anticancer activity .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Effective | MCF-7: 1.79 µM; HeLa: 1.35 µM |

| Cinnamic Acid Derivative A | Moderate | Not tested |

| Cinnamic Acid Derivative B | High | HCT116: 400 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.